molecular formula C17H20Cl2N2S B15157657 6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine

6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine

Cat. No.: B15157657
M. Wt: 355.3 g/mol
InChI Key: JXIOCQTVUSXBEH-UHFFFAOYSA-N
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Description

6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine is a chemical compound that belongs to the class of dichlorobenzenes It is characterized by the presence of a pyrimidine ring substituted with a dichlorophenyl group, an isopropylsulfanyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the dichlorophenyl precursor, followed by the introduction of the ethenyl group and the pyrimidine ring. The isopropylsulfanyl group is then added through a substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ethenyl group can produce ethyl derivatives .

Scientific Research Applications

6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20Cl2N2S

Molecular Weight

355.3 g/mol

IUPAC Name

6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-propan-2-ylsulfanyl-1H-pyrimidine

InChI

InChI=1S/C17H20Cl2N2S/c1-11(2)22-16-20-12(10-17(3,4)21-16)8-9-13-14(18)6-5-7-15(13)19/h5-11H,1-4H3,(H,20,21)

InChI Key

JXIOCQTVUSXBEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC(C=C(N1)C=CC2=C(C=CC=C2Cl)Cl)(C)C

Origin of Product

United States

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